Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
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Overview
Description
Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a dichloropyridinyl moiety linked through an oxypropanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the reaction of cyclohexanol with 2,6-dichloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dichloropyridinyl moiety is particularly important for binding to the active sites of enzymes, while the cyclohexyl group enhances the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate, known for its use in organic synthesis.
Cyclohexanol: Another precursor, widely used in the production of esters and other derivatives.
Cyclohexyl acetate: A structurally similar compound with different functional groups, used in flavor and fragrance industries.
Uniqueness
This compound stands out due to its unique combination of a cyclohexyl group and a dichloropyridinyl moiety. This structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Properties
CAS No. |
62804-86-8 |
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Molecular Formula |
C14H17Cl2NO3 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
cyclohexyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h7-10H,2-6H2,1H3 |
InChI Key |
ATCYTSQPZSQXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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